3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17506750
InChI: InChI=1S/C20H18O10.ClH/c21-7-16-17(26)18(27)20(30-16)29-15-6-10-12(24)4-9(22)5-14(10)28-19(15)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-21,26-27H,7H2,(H3-,22,23,24,25);1H/t16-,17+,18-,20?;/m1./s1
SMILES:
Molecular Formula: C20H19ClO10
Molecular Weight: 454.8 g/mol

3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride

CAS No.:

Cat. No.: VC17506750

Molecular Formula: C20H19ClO10

Molecular Weight: 454.8 g/mol

* For research use only. Not for human or veterinary use.

3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride -

Specification

Molecular Formula C20H19ClO10
Molecular Weight 454.8 g/mol
IUPAC Name 3-[(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride
Standard InChI InChI=1S/C20H18O10.ClH/c21-7-16-17(26)18(27)20(30-16)29-15-6-10-12(24)4-9(22)5-14(10)28-19(15)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-21,26-27H,7H2,(H3-,22,23,24,25);1H/t16-,17+,18-,20?;/m1./s1
Standard InChI Key HFTQAINOSXGVSG-PWLSIXKISA-N
Isomeric SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4[C@@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
Canonical SMILES C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Introduction

Structural Characteristics and Chemical Identity

Core Architecture

The compound features a flavylium cation backbone (C15H11O+\text{C}_{15}\text{H}_{11}\text{O}^+) substituted with hydroxyl groups at positions 5 and 7, a 3,4-dihydroxyphenyl group at position 2, and a β-D-glucopyranosyl unit at position 3 . The chloride counterion stabilizes the positively charged chromenylium system. Key stereochemical features include:

  • Glucose moiety: The glucosyl unit adopts a 4C1^4\text{C}_1 chair conformation, with hydroxyl groups in equatorial positions .

  • Chiral centers: Seven stereocenters (C2, C3, C4, C5 in the glucose; C2, C3, C4 in the flavylium core) dictate its three-dimensional conformation .

Spectral and Physicochemical Properties

Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure:

PropertyValueSource
UV-Vis λ_max (pH 1.0)520 nm
Polar Surface Area193.44 Ų
LogP-0.82 (calculated)
Water Solubility12.3 g/L (25°C)

The compound exhibits pH-dependent chromism, transitioning from red (flavylium cation, pH < 3) to colorless (hemiketal, pH 4–6) and blue (quinoidal base, pH > 7) .

Biosynthesis and Natural Occurrence

Metabolic Pathways

In plants, cyanidin 3-O-glucoside chloride is synthesized via the flavonoid pathway:

  • Phenylpropanoid route: Conversion of phenylalanine to 4-coumaroyl-CoA.

  • Chalcone formation: Condensation with malonyl-CoA yields naringenin chalcone.

  • Modification steps: Hydroxylation, glycosylation, and methylation produce the final anthocyanin .

The glucosyltransferase enzyme (UFGT) specifically catalyzes the attachment of glucose to cyanidin aglycone at the C3 position .

Natural Sources

This compound is abundant in:

  • Vitis vinifera (red grape skins): 50–200 mg/kg fresh weight

  • Rubus fruticosus (blackberries): 150–400 mg/kg

  • Oryza sativa (black rice): Up to 300 mg/100 g

Stability and Degradation Dynamics

pH and Thermal Sensitivity

Studies using high-performance liquid chromatography (HPLC) reveal degradation kinetics:

ConditionHalf-life (Days)Degradation Products
pH 2.0, 25°C28Protocatechuic acid
pH 7.0, 37°C3.2Phloroglucinaldehyde
90°C, pH 3.01.5Cyanidin aglycone

Co-pigmentation with caffeine (1:10 molar ratio) extends half-life at pH 3.0 by 2.3-fold through π-π stacking interactions .

Light-Induced Isomerization

Under UV-A irradiation (365 nm), the compound undergoes trans-cis photoisomerization with a quantum yield (Φ\Phi) of 0.18 ± 0.03 . This property enables applications in photochromic materials.

Advanced Stabilization Strategies

Host-Guest Complexation

Incorporation into β-cyclodextrin cavities enhances stability:

ParameterFree Compoundβ-CD ComplexImprovement
Color retention42% (7 days)89%2.1×
Antioxidant activity78%95%1.2×

The association constant (KaK_a) with β-cyclodextrin is 1.2×103M11.2 \times 10^3 \, \text{M}^{-1} at 25°C .

Micellar Encapsulation

Sodium dodecyl sulfate (SDS) micelles (10 mM) improve aqueous solubility to 38 g/L while maintaining 94% anthocyanin integrity over 30 days .

Industrial and Biomedical Applications

Food Colorants

Compared to synthetic dyes (Allura Red AC, Tartrazine), cyanidin 3-O-glucoside chloride offers:

PropertySynthetic DyeAnthocyanin
ThermostabilityHighModerate
pH SensitivityLowHigh
Toxicological ProfileControversialGRAS-certified

Synthetic and Analytical Methodologies

Chemical Synthesis

  • Aldol condensation with 3,4-dihydroxybenzaldehyde.

  • Cyclization using HCl/EtOH.

  • Regioselective glycosylation with tetra-O-acetyl-α-D-glucopyranosyl bromide .

Analytical Techniques

MethodApplicationDetection Limit
UHPLC-DAD-MS/MSQuantification in plant extracts0.1 ng/mL
Circular DichroismMonitoring aggregation phenomena1 μM
2D-NMR (HSQC, COSY)Structural elucidation of glycosides0.5 mM

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